molecular formula C7H7NO B144475 4-Acetylpyridine CAS No. 1122-54-9

4-Acetylpyridine

Cat. No. B144475
CAS RN: 1122-54-9
M. Wt: 121.14 g/mol
InChI Key: WMQUKDQWMMOHSA-UHFFFAOYSA-N
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Description

4-Acetylpyridine (4-AP) is a compound that has been extensively studied due to its various applications in analytical chemistry, spectroscopy, and as a precursor for the synthesis of other chemicals. It is known for its spectroscopic properties, which have been analyzed using different spectral methods and density functional theory (DFT) calculations . The compound has also been used as a catalyst in acetylation reactions .

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. For instance, this compound has been used as a precursor for the synthesis of Schiff-Base ligands . Additionally, it has been combined with other compounds such as 4-aminobenzoic acid to form adducts with potential nonlinear optical (NLO) properties . The synthesis processes often involve reactions such as esterification, Claisen condensation, and slow solvent evaporation solution growth techniques .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been determined using various techniques, including X-ray diffraction, NMR spectral studies, and DFT calculations . These studies have provided insights into the conformational preferences of the acetyl group and the structural properties of the pyridine ring . The molecular complex of this compound with pentachlorophenol, for example, has been characterized by a slightly twisted plane between the pyridine and phenol rings .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including acetylation, where it acts as a catalyst . It forms complexes with other compounds, such as pentachlorophenol, through hydrogen bonding . The compound's reactivity has also been utilized in the synthesis of thiosemicarbazones and their metal complexes, which have been studied for their spectroscopic, structural, and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated through spectroscopic studies, including IR, NMR, and UV-Vis spectroscopy . These studies have revealed details about the vibrational and structural properties of the compound. The thermal stability, mechanical properties, and laser damage threshold of this compound derivatives have also been examined, indicating their potential for various applications .

Scientific Research Applications

Spectroscopic Analysis

  • Density Functional Theory Studies on FT-IR and Raman Spectra : 4-Acetylpyridine's infrared and Raman spectra were determined using the liquid film method. The study provides detailed assignments of observed bands, useful in the fingerprinting of related compounds (Cui Feng-hu, 2014).
  • DFT Simulation and Spectroscopic Investigations : Analysis of UV–Vis and infrared spectra of this compound provides insights into its vibrational and structural properties, contributing to the understanding of its electronic properties (A. Atilgan et al., 2018).

Biological Applications

  • In Bioinorganic Chemistry and Medicinal Chemistry : this compound is used as a chemical intermediate in various fields, including pharmaceuticals. It's involved in the synthesis of metalloprotein/enzyme models and contributes to cancer diagnosis and treatment research (H. Ali, 2012).
  • Stereo-selective Reduction in Biological Systems : The enzyme catalyzing the stereo-selective reduction of acetylpyridines, including this compound, in rat liver, has been identified and characterized. This is significant for understanding reductive metabolism in biological systems (K. Uwai et al., 2005).

Chemical Synthesis and Applications

  • Synthesis of Complexes for Biological Studies : Research on transition metal ion complexes synthesized from this compound derivatives highlights their potential in DNA and protein degradation, as well as their antimicrobial and antioxidative properties (U. el-Ayaan et al., 2009).
  • Microwave-Promoted Synthesis : Utilizing this compound in microwave-irradiated reactions, enhancing the efficiency of synthesizing aryl-terpyridines and triarylpyridines (S. Tu et al., 2005).

Antimicrobial Properties

  • Antimicrobial and Antioxidant Activity : Compounds derived from condensation reactions involving this compound have shown moderate antifungal activity and potential for antibacterial applications (R. Rusnac et al., 2020).

Corrosion Inhibition

  • Use as a Corrosion Inhibitor : this compound derivatives have been explored as inhibitors for mild steel corrosion, highlighting its potential application in industrial processes (S. Kumar et al., 2011).

Structural and Photochemical Properties

  • Study on Electronic Structure and Photochemistry : Investigation into the effect of substituents on this compound's electronic structure, spectra, and photochemical properties provides insights into the design of complexes with specific properties (Amer A. G. Al Abdel Hamid et al., 2012).

Enzyme Inhibition and Neurodegenerative Diseases

  • Inhibition of Monoamine Oxidase and Acetylcholinesterase : Derivatives of this compound have shown inhibitory effects on human monoamine oxidase and acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (Melissa D'Ascenzio et al., 2015).

Safety and Hazards

4-Acetylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides .

Relevant Papers One relevant paper discusses the synthesis of heteroaromatic hybrid chalcones, where this compound is used in the preparation of these compounds .

Mechanism of Action

Target of Action

4-Acetylpyridine is an organic compound that has been reported to have anticonvulsant properties . .

Mode of Action

It has been reported to offer long-lasting protection against hypothermic restraint stress-induced gastric ulceration in mice . This suggests that it may interact with targets in the nervous system and the gastrointestinal tract to exert its effects.

Biochemical Pathways

Given its reported anticonvulsant and gastroprotective effects, it may influence pathways related to neuronal signaling and gastric mucosal protection .

Result of Action

The administration of this compound has been reported to provide long-lasting protection against gastric ulceration induced by hypothermic restraint stress in mice . This suggests that it may have a protective effect on the gastric mucosa, potentially by reducing stress-induced gastric acid secretion or by enhancing the gastric mucosal defense mechanisms.

properties

IUPAC Name

1-pyridin-4-ylethanone
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InChI

InChI=1S/C7H7NO/c1-6(9)7-2-4-8-5-3-7/h2-5H,1H3
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InChI Key

WMQUKDQWMMOHSA-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=NC=C1
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Molecular Formula

C7H7NO
Record name 4-ACETYLPYRIDINE
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DSSTOX Substance ID

DTXSID0022147
Record name 4-Acetylpyridine
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Molecular Weight

121.14 g/mol
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Physical Description

4-acetylpyridine is a dark amber liquid. (NTP, 1992)
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Boiling Point

414 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
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Density

1.111 at 74.1 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

4.9 mmHg at 77 °F ; 6.1 mmHg at 94.1 °F (NTP, 1992)
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CAS RN

1122-54-9
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Synthesis routes and methods

Procedure details

Charge powdered KOtBu (221.1 g, 1.93 moles, 1.40 eq.) to Reactor A, then charge DMSO (2 L) at 25° C. over 10 min. The KOtBu/DMSO solution is stirred for 30 min at 23° C., then a solution of 4-acetyl pyridine (92 mL, 2.07 moles, 1.50 eq) in DMSO (250 mL) is prepared in reactor B. The contents of reactor B are added to Reactor A over 10 minutes, then the Reactor A enolate solution is stirred at 23° C. for 1 h. In a separate 12-L flask (Reactor C), solid LiOH (84.26 g, 3.45 moles, 2.0 eq) is poured into a mixture of (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone (500.0 g, 1.34 moles, 1.0 eq) and DMSO (2 L), with stirring, at 23° C. The enolate solution in reactor A is then added to Reactor C over a period of at least 15 minutes, and the red suspension warmed to 40° C. The reaction is stirred for 3 h, after which time HPLC analysis reveals less than 2% (2-phenylsulfonyl-pyridin-3-yl)-(2-chlorophenyl)methanone. Toluene (2.5 L) is charged, and the reactor temperature cooled to 30° C. The mixture is quenched by addition of glacial acetic acid (316 mL, 5.52 moles, 4.0 eq), followed by 10% NaCl (2.5 L). The biphasic mixture is transferred to a 22-L bottom-outlet Morton flask, and the aqueous layer is removed. The aqueous layer is then extracted with toluene (750 mL). The combined organic layers are washed with 10% NaCl (750 mL), then concentrated to 4 volumes and transferred to a 12-L Morton flask and rinsed with isopropyl acetate (4 vol, 2 L). The opaque amber solution is warmed to 75 degrees to 75° C. over 40 min. Benzoic acid (171.1 g, 1.34 moles, 1.0 eq) is dissolved in hot isopropyl acetate (1.5 L), and charged to the crude free base solution over at least 30 min. The crude solution containing benzoate salt is stirred for 0.5 h at 75° C. then cooled to 23° C. When solids are first observed, the cooling is stopped and the mixture is aged for an hour at the temperature at which crystals are first observed. Alternatively, if seed crystal is available, the mixture may be seeded with (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate (2.25 g) at 75° C., followed by stirring for 0.5 h at 75° C., then cooling to 23° C. over at least 1.5 h. The mixture is then cooled to <5° C., then filtered through paper on a 24 cm single-plate filter. The filter cake is then rinsed with cold i-PrOAc (750 mL) to produce granular crystals of bright orange-red color. The wet solid is dried at 55° C. to produce 527.3 g (83% yield) with 99.9% purity. (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate. Anal. Calcd. for C26H19N2ClO4: C, 68.05; H, 4.17; N, 7.13. Found: C, 67.89; H, 4.15; N 6.05. HRMS: calcd for C19H13ClN2O2, 336.0666. found 336.0673.
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
221.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
171.1 g
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
benzoate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
(2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone benzoate
Quantity
2.25 g
Type
catalyst
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Eight
Name
KOtBu DMSO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
2.5 L
Type
solvent
Reaction Step Ten
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
12-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
84.26 g
Type
reactant
Reaction Step Twelve
Quantity
500 g
Type
reactant
Reaction Step Twelve
Name
Quantity
2 L
Type
solvent
Reaction Step Twelve
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
316 mL
Type
reactant
Reaction Step Fifteen
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetylpyridine
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4-Acetylpyridine
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4-Acetylpyridine
Reactant of Route 4
4-Acetylpyridine
Reactant of Route 5
4-Acetylpyridine
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4-Acetylpyridine

Q & A

Q1: What is the molecular formula and weight of 4-acetylpyridine?

A1: The molecular formula of this compound is C₇H₇NO, and its molecular weight is 121.14 g/mol. [, ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques include:

  • Fourier-transform infrared spectroscopy (FT-IR): Identifies functional groups and bonding modes. [, , , , , ]
  • Nuclear magnetic resonance spectroscopy (NMR): Provides structural information and confirms the presence of specific protons. [, , , , ]
  • Ultraviolet-visible spectroscopy (UV-Vis): Investigates electronic transitions and complexation behavior. [, , , , , , , ]

Q3: How does the acetyl group in this compound influence its coordination properties compared to pyridine?

A3: The electron-withdrawing nature of the acetyl group reduces the electron density on the nitrogen atom, making this compound a weaker base compared to pyridine. This affects its coordination ability and the stability of the resulting complexes. [, ]

Q4: What types of metal complexes are commonly formed with this compound?

A4: this compound forms complexes with various transition metals, including copper(II), [, , , , , ] nickel(II), [, , , ] cobalt(II), [, , , ] zinc(II), [, ] cadmium(II), [] manganese(II), [, ] and samarium(III). [, ] These complexes exhibit diverse structural motifs, ranging from discrete molecules to one-dimensional chains and two-dimensional layers. [, , , , , ]

Q5: What is the role of this compound in influencing the formation of supramolecular structures?

A5: this compound can participate in hydrogen bonding, influencing the assembly of supramolecular structures. For instance, in complexes with meso-tetra(carboxyphenyl)porphyrins, this compound can disrupt the formation of multiporphyrin arrays by preferentially interacting with carboxylic acid groups. [] This highlights its role in controlling intermolecular interactions and crystal packing.

Q6: Can this compound undergo chemical transformations in the presence of metal ions?

A6: Yes, this compound can undergo aerobic oxidation in the presence of copper(II) ions and O₂, leading to the formation of isonicotinate (ina). [] This transformation highlights the potential for using this compound as a precursor for other ligands in coordination chemistry.

Q7: What are some potential applications of this compound and its derivatives?

A7: this compound and its derivatives have shown potential in various fields, including:

  • Corrosion inhibition: Thiosemicarbazone derivatives of this compound, particularly their copper(II) complexes, have demonstrated potential as corrosion inhibitors. []
  • Antimicrobial activity: Terpolymers incorporating this compound oxime moieties exhibit promising antimicrobial properties against a range of microorganisms. []
  • Antitumor activity: Copper(I) and copper(II) complexes of this compound thiosemicarbazone derivatives demonstrate antiproliferative activity against glioblastoma cells, surpassing the potency of cisplatin. []
  • Antibacterial activity: Transition metal complexes of this compound Schiff base derivatives show significant antibacterial activity compared to the free ligands. []

Q8: Are there studies investigating the structure-activity relationships (SAR) of this compound derivatives?

A8: Yes, several studies have explored SAR, particularly for its derivatives as potential drug candidates:

  • (Thiazol-2-yl)hydrazone derivatives: These derivatives exhibit inhibitory effects on human monoamine oxidase (hMAO) A and B enzymes. The position of the pyridine ring and the substituents on the thiazole ring significantly influence their inhibitory activity and selectivity. []
  • Thiosemicarbazone derivatives: Copper complexes of these derivatives demonstrate varying levels of antiproliferative activity against glioblastoma cells. The structure of the thiosemicarbazone ligand, including the substituents and the metal ion, significantly impacts their potency. []
  • Ruthenium(II) bis(bipyridine) complexes: The position of the acetyl substituent on the pyridine ring in these complexes influences their electronic structure, spectroscopic properties, and photochemical behavior. []

Q9: Have computational methods been employed to study this compound and its derivatives?

A9: Yes, computational methods have been employed for:

  • Vibrational frequency calculations: Density Functional Theory (DFT) calculations, using basis sets like LANL2DZ and SDD, have been used to predict and assign vibrational frequencies of this compound and its zinc(II) halide complexes, providing insights into their structural and spectroscopic properties. []
  • Molecular modeling: Molecular modeling studies have been crucial in understanding the structure-activity relationships of this compound derivatives, particularly as inhibitors of hMAO enzymes. These studies provide insights into binding interactions and guide the design of more potent and selective inhibitors. []
  • Magnetostructural correlations: Density functional theory (DFT) calculations have been employed to calculate the exchange constants in nickel(II) thiocyanate coordination polymers containing this compound. These calculations provide valuable insights into the magnetic behavior of these materials. []

Q10: Are there studies on the photochemistry of this compound complexes?

A10: Yes, time-resolved infrared spectroscopy (TRIR) has been employed to investigate the photochemical behavior of tungsten pentacarbonyl complexes containing this compound. [] These studies provide information about the excited state dynamics and photodissociation pathways of these complexes. []

Q11: Has the reduction behavior of this compound complexes been explored?

A11: Yes, electrochemical techniques like cyclic voltammetry, coupled with electron spin resonance (ESR) spectroscopy, have been used to study the reduction of group VIB metal pentacarbonyl complexes containing this compound. [] These studies provide information about the electron accepting properties of these complexes and the localization of the unpaired electron upon reduction. []

Q12: Are there any studies examining the impact of solvents on the reactivity of this compound complexes?

A12: Yes, research on non-heme diiron enzyme model compounds containing this compound as a ligand has shown that the presence of water can induce structural changes and significantly accelerate the oxygenation rates of these complexes. [] These findings emphasize the importance of considering solvent effects in the reactivity of metal complexes. []

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